A Technical Guide to the Chemical Properties of 9(E)-Hexadecenoyl Chloride
A Technical Guide to the Chemical Properties of 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 9(E)-Hexadecenoyl chloride (CAS No. 112713-36-7).[1] As a long-chain unsaturated acyl chloride, this compound is a reactive intermediate with significant potential in organic synthesis, particularly in the development of novel therapeutic agents and biomaterials. This document consolidates available data on its physical and chemical characteristics, reactivity, and includes a representative synthetic protocol. All quantitative data are presented in structured tables for clarity, and key chemical transformations and experimental workflows are visualized using logical diagrams.
Introduction
9(E)-Hexadecenoyl chloride, an acyl chloride derivative of 9(E)-Hexadecenoic acid, is a valuable reagent in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of an acyl chloride with the specific stereochemistry of a trans-alkene, makes it a versatile building block for introducing the 16-carbon monounsaturated fatty acyl chain into various molecular scaffolds. This guide aims to provide researchers and professionals in drug development with a detailed understanding of its chemical behavior.
Chemical and Physical Properties
Precise experimental data for 9(E)-Hexadecenoyl chloride is not extensively reported in the literature. However, the properties of its saturated analog, Palmitoyl chloride, and its cis-isomer, Palmitoleoyl chloride, provide valuable reference points. The following tables summarize the known and estimated properties.
Table 1: General Properties of 9(E)-Hexadecenoyl Chloride
| Property | Value | Source |
| IUPAC Name | (9E)-Hexadecenoyl chloride | |
| Synonyms | (E)-Hexadec-9-enoyl chloride | [2] |
| CAS Number | 112713-36-7 | [1] |
| Molecular Formula | C₁₆H₂₉ClO | [1] |
| Molecular Weight | 272.85 g/mol | [1] |
Table 2: Physical Properties (with estimations based on analogs)
| Property | Value (Estimated) | Analog Data Source |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Pungent | [3] |
| Boiling Point | ~88-90 °C at 0.2 mmHg | Palmitoyl chloride[5] |
| Melting Point | Not available | |
| Density | ~0.906 g/mL at 25 °C | Palmitoyl chloride[5] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), ether); reacts with water. | Palmitoyl chloride[6] |
Reactivity and Chemical Behavior
As an acyl chloride, 9(E)-Hexadecenoyl chloride is a highly reactive compound, susceptible to nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic.
General Reactivity
The primary reactions of 9(E)-Hexadecenoyl chloride involve the displacement of the chloride ion by a nucleophile. These reactions are typically rapid and exothermic.
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Hydrolysis: Reacts readily, and often vigorously, with water to form 9(E)-Hexadecenoic acid and hydrochloric acid.[7]
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Alcoholysis: Reacts with alcohols to form esters. This reaction is a common method for synthesizing fatty acid esters.
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Aminolysis: Reacts with ammonia (B1221849) and primary or secondary amines to form amides.
The general reaction pathway for the nucleophilic acyl substitution of 9(E)-Hexadecenoyl chloride is illustrated below.
Caption: General Nucleophilic Acyl Substitution Pathway.
Specific Reactions
The following diagram illustrates the products formed from the reaction of 9(E)-Hexadecenoyl chloride with common nucleophiles.
Caption: Reactions of 9(E)-Hexadecenoyl Chloride.
Experimental Protocols
Synthesis of 9(E)-Hexadecenoyl Chloride
Materials:
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9(E)-Hexadecenoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., dichloromethane or toluene)
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Round-bottom flask with a reflux condenser and a gas outlet to a trap
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a fume hood, a dry round-bottom flask is charged with 9(E)-Hexadecenoic acid and a magnetic stir bar. Anhydrous solvent is added to dissolve or suspend the acid.
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Addition of Thionyl Chloride: Thionyl chloride (typically 1.5 to 2.0 molar equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be directed to a suitable acid gas trap.
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Reaction: The reaction mixture is then heated to reflux (typically 40-60 °C) and stirred for 2-4 hours, or until the evolution of gas ceases.
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Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotoevaporation). Care should be taken to avoid overly high temperatures to prevent degradation of the product.
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Purification: The crude 9(E)-Hexadecenoyl chloride can be purified by vacuum distillation.
The following diagram outlines the general workflow for this synthesis.
Caption: Synthesis Workflow.
Safety and Handling
9(E)-Hexadecenoyl chloride is expected to have hazards similar to other long-chain acyl chlorides.
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Corrosive: Causes severe skin burns and eye damage.
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Moisture Sensitive: Reacts with moisture in the air to produce corrosive HCl gas. Handle under anhydrous conditions (e.g., in a glove box or under an inert atmosphere).
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Lachrymator: Can cause irritation to the eyes and respiratory tract.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
9(E)-Hexadecenoyl chloride is a reactive chemical intermediate with significant potential for applications in research and development. While specific physical data is limited, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides. The synthetic protocol provided offers a viable route for its preparation. Due to its corrosive and moisture-sensitive nature, appropriate safety precautions must be strictly adhered to during its handling and use.
References
- 1. 9,12-Octadecadienoyl chloride, (9Z,12Z)- | C18H31ClO | CID 5365578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine | C24H48NO7P | CID 24779461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exsyncorp.com [exsyncorp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CAS 112-67-4: Palmitoyl chloride | CymitQuimica [cymitquimica.com]
- 7. larodan.com [larodan.com]
